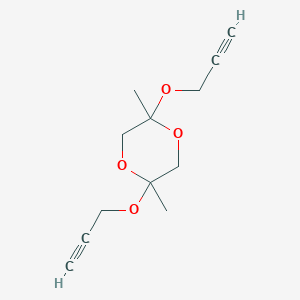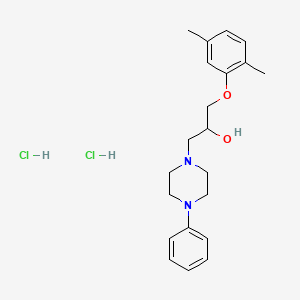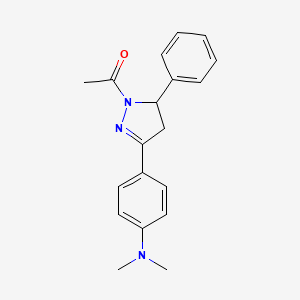
5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione, also known as CBZ or TZD is a heterocyclic compound that has been widely studied for its potential therapeutic applications. It is a thiazolidinedione derivative that has shown promising results in the treatment of various diseases including cancer, diabetes, and inflammation.
Wirkmechanismus
The exact mechanism of action of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting the activity of several enzymes involved in cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cancer cell growth and survival.
This compound has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is a key regulator of insulin signaling. By inhibiting GSK-3β, this compound can improve insulin sensitivity and reduce blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, improve insulin sensitivity, and reduce inflammation. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for cancer therapy. This compound has also been shown to improve insulin sensitivity, which can be useful in the treatment of diabetes.
One of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of more water-soluble derivatives of this compound to improve its bioavailability in vivo.
Another area of research is the identification of the specific enzymes and pathways that are targeted by this compound. This can help to better understand the mechanism of action of this compound and identify potential new targets for drug development.
Conclusion:
This compound is a heterocyclic compound that has shown promising results in the treatment of various diseases including cancer, diabetes, and inflammation. Its ability to inhibit the growth of cancer cells and improve insulin sensitivity makes it a potential candidate for drug development. However, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-chlorobenzaldehyde with 2-oxo-2-phenylethylamine in the presence of thiosemicarbazide. The resulting product is then subjected to cyclization to form the thiazolidinedione ring. The synthesis of this compound has been well-established in the literature, and several modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Another area of research is diabetes treatment. This compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. It has also been shown to reduce inflammation, which is a major contributor to the development of diabetes.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3S/c19-14-8-6-12(7-9-14)10-16-17(22)20(18(23)24-16)11-15(21)13-4-2-1-3-5-13/h1-10H,11H2/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFDWBIJGHYTEJ-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate](/img/structure/B5214499.png)
![2-(2-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5214502.png)

![N-{4-[(4-nitrophenyl)thio]phenyl}-2-phenylacetamide](/img/structure/B5214506.png)

![N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5214543.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5214550.png)

![N-(sec-butyl)-4-({(4-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5214558.png)
![N-{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5214572.png)

![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5214587.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5214595.png)
![1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole](/img/structure/B5214601.png)